"Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate" starting material for synthesis
"Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate" starting material for synthesis
Advanced Building Block for Medicinal Chemistry & Materials Science
Executive Summary & Strategic Value
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS: 773874-64-9) is a highly specialized trisubstituted aromatic scaffold. Structurally, it is the 5-fluorinated analogue of Methyl Vanillate .
In modern drug discovery, this molecule serves as a critical "bioisostere" for vanillic or syringic acid derivatives. The introduction of the fluorine atom at the C3 position (relative to the ester at C1, see numbering logic below) serves two primary mechanistic functions:
-
Metabolic Blocking: The C-F bond prevents oxidative metabolism (Phase I) at the aromatic ring position, extending the half-life of the final drug candidate.
-
Acidity Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent phenolic hydroxyl group (
vs. for vanillate), significantly enhancing the rate and selectivity of subsequent -alkylation reactions.
This guide provides a validated technical roadmap for synthesizing, characterizing, and utilizing this starting material.
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate |
| Common Name | 5-Fluoro-vanillic acid methyl ester |
| CAS Number | 773874-64-9 |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 90.0 – 94.0 °C |
| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in water |
| pKa (Phenol) | ~6.8 (Predicted) |
Upstream Synthesis: Preparation of the Starting Material[5]
While commercially available, high-purity batches often require in-house synthesis to avoid supply chain bottlenecks. The most robust route involves the Electrophilic Fluorination of Methyl Vanillate .
Retrosynthetic Logic
The synthesis exploits the electronic activation of the benzene ring. The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. Position 5 (ortho to the hydroxyl) is the most nucleophilic site on the ring, allowing for selective fluorination using
Validated Protocol: Selectfluor-Mediated Fluorination
Note: This protocol avoids the use of hazardous fluorine gas (
Reagents:
-
Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) [1.0 equiv]
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [1.1 equiv]
-
Acetonitrile (MeCN) [0.5 M concentration]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Methyl Vanillate (10.0 g, 54.9 mmol) and anhydrous MeCN (110 mL). Ensure complete dissolution.
-
Addition: Add Selectfluor (21.4 g, 60.4 mmol) in a single portion at room temperature (25 °C).
-
Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC. The product will appear as a less polar spot compared to the starting material due to the fluorine lipophilicity.
-
Quench & Workup:
-
Remove MeCN under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove Selectfluor byproducts.
-
Wash with saturated NaHCO₃ to remove any hydrolyzed acid (trace).
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from minimal hot Methanol to yield white needles.
Yield Expectation: 75–85%
Figure 1: Electrophilic fluorination pathway transforming Methyl Vanillate into the target scaffold.
Downstream Application: Reactivity & Utilization
The primary utility of this scaffold is as a "Head Group" in kinase inhibitors or antimicrobial agents. The core workflow involves functionalizing the phenol followed by manipulating the ester.[1][2][3][4]
The "Fluorine Effect" in Williamson Ether Synthesis
Because the fluorine atom increases the acidity of the phenol, weaker bases can be used for alkylation, reducing side reactions (like ester hydrolysis).
Comparative Reactivity:
-
Methyl Vanillate: Requires
/DMF at 80°C or . -
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate: Reacts with
in Acetone or MeCN at 50–60°C.
Protocol: Synthesis of an Alkoxy-Linked Intermediate
Scenario: Attaching a solubilizing morpholine tail.
Reagents:
-
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 equiv)
-
4-(3-Chloropropyl)morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv - Catalyst)
Methodology:
-
Activation: Dissolve the benzoate (1.0 g) in DMF (10 mL). Add
(1.38 g). Stir for 15 minutes at RT. The solution may turn slight yellow as the phenoxide forms. -
Alkylation: Add the chloropropyl morpholine and KI.
-
Heating: Heat to 60 °C for 4-6 hours.
-
Critical Control Point: Do not exceed 90 °C to prevent nucleophilic attack on the methyl ester by the morpholine.
-
-
Workup: Pour into ice water (50 mL). The product often precipitates. If oil forms, extract with EtOAc.
-
Validation: Check LC-MS for M+1 (Target Mass).
Divergent Synthesis Workflow
Figure 2: Divergent reactivity profile. Path A is the most common route for drug discovery applications.
Analytical Data & Characterization
When validating the synthesis, the following spectroscopic signals are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H) | Methyl Ester (-COOCH₃) |
| δ 3.92 (s, 3H) | Methoxy (-OCH₃) | |
| δ 7.40 - 7.50 (m, 2H) | Aromatic protons (split by F) | |
| δ 10.5 (br s, 1H) | Phenolic OH (Exchangeable) | |
| ¹⁹F NMR | δ -135 to -140 ppm | Single Fluorine signal (Ar-F) |
| IR Spectroscopy | 1715 cm⁻¹ | Carbonyl (C=O) stretch |
| 3300-3400 cm⁻¹ | Broad OH stretch |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Specific Risk: Fluorinated phenols can be readily absorbed through the skin.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the phenol, although the fluorine adds significant stability compared to non-fluorinated analogues.
References
-
Sigma-Aldrich. Product Specification: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS 773874-64-9).
-
Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. (Foundational chemistry for Selectfluor usage).
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. (General protocol grounding).
-
ChemicalBook. Synthesis and Suppliers for Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.
-
BenchChem. Protocols for Etherification of Fluoro-hydroxybenzoic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
